molecular formula C13H12N4O2 B2706499 4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1172764-93-0

4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2706499
CAS RN: 1172764-93-0
M. Wt: 256.265
InChI Key: XBPXJSYPCXKUOT-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, commonly known as MPDCQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. It is a member of the quinoxalinone family of compounds, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Scientific Research Applications

Synthesis and Structural Characterization

  • Quinoxaline derivatives, such as those synthesized in the study by Abad et al. (2021), are noted for their pharmaceutical and industrial applications. The synthesis involved stirring specific precursor compounds in chloroform, followed by crystallization. The structure was confirmed using single crystal X-ray diffraction, and DFT calculations were performed to determine HOMO-LUMO energy levels. Docking studies predicted anti-cancer activity against specific proteins, highlighting the compound's potential as an anti-cancer drug (Abad et al., 2021).

  • Another study by Zhang et al. (2013) presented a new route to construct stereoselectively 1,2-dihydroquinoxaline and 1,4-benzoxazine skeletons, leading to novel pyrazolo[1,5-α]quinoxaline oxides. This approach offers a convenient method for synthesizing these heterocyclic compounds with high yields under mild conditions (Zhang et al., 2013).

Chemical Properties and Applications

  • Eller et al. (2007) focused on the synthesis and characterization of a novel tetracyclic ring system, demonstrating the versatility of quinoxaline derivatives in synthesizing complex heterocyclic structures. Detailed NMR spectroscopic investigations were reported, contributing to the understanding of these compounds' chemical properties (Eller et al., 2007).

  • In the realm of materials science, Hussein et al. (2016) synthesized and characterized quinolinone derivatives as antioxidants for lubricating grease. The study evaluated the compounds' efficiency using ASTM standards, showing potential applications in enhancing the oxidative stability of lubricants (Hussein et al., 2016).

Molecular Dynamics and Biological Investigations

  • Prasath et al. (2015) synthesized a series of quinolinyl chalcones containing a pyrazole group, which were characterized using various spectroscopic methods. These compounds showed promising anti-microbial properties and moderate anti-oxidant activity, suggesting potential pharmaceutical applications (Prasath et al., 2015).

  • Mir et al. (2018) synthesized mixed-ligand complexes of dioxomolybdenum(VI) with quinoline and pyrazolone functionalization. The complexes were characterized through comprehensive analytical techniques, and bactericidal implications were explored, indicating potential uses in developing new antibacterial agents (Mir et al., 2018).

properties

IUPAC Name

4-(2-methylpyrazole-3-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-16-11(6-7-14-16)13(19)17-8-12(18)15-9-4-2-3-5-10(9)17/h2-7H,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPXJSYPCXKUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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